molecular formula C9H14N4O4S B6094424 2-HYDROXY-5-[(4-METHYLPIPERAZIN-1-YL)SULFONYL]-3,4-DIHYDROPYRIMIDIN-4-ONE

2-HYDROXY-5-[(4-METHYLPIPERAZIN-1-YL)SULFONYL]-3,4-DIHYDROPYRIMIDIN-4-ONE

Cat. No.: B6094424
M. Wt: 274.30 g/mol
InChI Key: HNTVWVDLMPSHRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-HYDROXY-5-[(4-METHYLPIPERAZIN-1-YL)SULFONYL]-3,4-DIHYDROPYRIMIDIN-4-ONE is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperazine ring and a sulfonyl group, making it a valuable molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-HYDROXY-5-[(4-METHYLPIPERAZIN-1-YL)SULFONYL]-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperazine ring, sulfonylation, and subsequent cyclization to form the dihydropyrimidinone core. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods may also incorporate advanced purification techniques such as crystallization, distillation, and chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-HYDROXY-5-[(4-METHYLPIPERAZIN-1-YL)SULFONYL]-3,4-DIHYDROPYRIMIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-HYDROXY-5-[(4-METHYLPIPERAZIN-1-YL)SULFONYL]-3,4-DIHYDROPYRIMIDIN-4-ONE has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-HYDROXY-5-[(4-METHYLPIPERAZIN-1-YL)SULFONYL]-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Sildenafil: Known for its use in treating erectile dysfunction, sildenafil shares a similar piperazine-sulfonyl structure.

    Desethylsildenafil: A metabolite of sildenafil, it also contains the piperazine-sulfonyl moiety.

    Ethyl 2-ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoate: Another compound with a similar sulfonyl-piperazine structure.

Uniqueness

2-HYDROXY-5-[(4-METHYLPIPERAZIN-1-YL)SULFONYL]-3,4-DIHYDROPYRIMIDIN-4-ONE is unique due to its specific dihydropyrimidinone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

5-(4-methylpiperazin-1-yl)sulfonyl-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O4S/c1-12-2-4-13(5-3-12)18(16,17)7-6-10-9(15)11-8(7)14/h6H,2-5H2,1H3,(H2,10,11,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNTVWVDLMPSHRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CNC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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